molecular formula C25H27N3O4S B2879593 2-(4-methoxybenzamido)-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955753-59-0

2-(4-methoxybenzamido)-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2879593
CAS No.: 955753-59-0
M. Wt: 465.57
InChI Key: ZUVONGPCNREAFZ-UHFFFAOYSA-N
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Description

2-(4-methoxybenzamido)-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-31-18-10-6-16(7-11-18)14-15-26-24(30)20-4-3-5-21-22(20)27-25(33-21)28-23(29)17-8-12-19(32-2)13-9-17/h6-13,20H,3-5,14-15H2,1-2H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVONGPCNREAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Given its structure, it may be involved in pathways related to signal transduction, enzyme regulation, or other cellular processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would greatly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without more information on the compound’s targets and mode of action, it’s difficult to predict how these factors might impact its effects.

Biological Activity

The compound 2-(4-methoxybenzamido)-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole ring, methoxy groups, and an amide linkage. Its molecular formula can be represented as C19H22N2O3SC_{19}H_{22}N_2O_3S with a molecular weight of approximately 358.45 g/mol.

Anticancer Properties

A significant area of research has focused on the anticancer properties of thiazole derivatives. Studies indicate that compounds similar to the one exhibit potent antiproliferative activities against various cancer cell lines. For instance:

  • In vitro studies have shown that related thiazole compounds can inhibit the growth of melanoma and prostate cancer cells with IC50 values in the low nanomolar range (0.021 - 0.071 μM) .
  • The mechanism of action typically involves inhibition of tubulin polymerization , which disrupts microtubule dynamics essential for cell division .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazole ring and substituents significantly influence biological activity. Key findings include:

  • Substitution Effects : The introduction of bulky aromatic groups in place of aliphatic chains has been shown to enhance cytotoxicity .
  • Linker Modifications : Changing the amide linkage to a carbonyl group can lead to improved growth inhibition across various cancer cell lines .

Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative activity of several thiazole derivatives, it was found that compounds featuring methoxy substitutions had enhanced activity against prostate cancer cells compared to their non-methoxylated counterparts. The study reported IC50 values ranging from 0.4 μM to 3.9 μM depending on structural modifications .

Study 2: Mechanism Exploration

Another investigation explored the mechanism of action for a series of thiazole derivatives, including the target compound. The results indicated that these compounds effectively inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase, thereby preventing cancer cell proliferation .

Data Tables

Compound NameIC50 (μM)Cancer TypeMechanism of Action
Compound A0.124LeukemiaTubulin polymerization inhibition
Compound B1.6MelanomaCell cycle arrest
Target Compound0.021 - 0.071Prostate CancerTubulin polymerization inhibition

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